molecular formula C11H12ClN3O B571812 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1353637-44-1

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B571812
CAS No.: 1353637-44-1
M. Wt: 237.687
InChI Key: OUIMHYFRCMWCEA-UHFFFAOYSA-N
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Description

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at the 6-position and a tetrahydropyran (THP) protecting group at the 1-position. Key molecular properties include:

  • Molecular Formula: C₁₁H₁₂ClN₃O
  • Molecular Weight: 237.69 g/mol
  • CAS Registry Number: 1353637-44-1 .

The THP group is commonly employed in synthetic chemistry to protect reactive nitrogen sites during multi-step reactions, enabling selective functionalization of the pyrazolo[4,3-c]pyridine scaffold . The chlorine substituent at position 6 enhances electrophilicity, making the compound a versatile intermediate for further derivatization, such as cross-coupling reactions .

Properties

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMHYFRCMWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855635
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353637-44-1
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closure Approaches from Substituted Picolines

The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclization of substituted 2-amino-4-picolines. A representative route involves:

  • Diazotization and Cyclization : 2-Amino-4-chloro-6-substituted picolines undergo diazotization with isoamyl nitrite in acetic anhydride, forming a diazonium intermediate that cyclizes to yield the pyrazolo[4,3-c]pyridine core.

  • Chlorine Retention : The chloro group at position 6 is retained during cyclization if introduced at the picoline stage. For example, 2-amino-4,6-dichloropyridine can be converted to 6-chloro-1H-pyrazolo[4,3-c]pyridine under controlled conditions.

Direct Chlorination and Subsequent Protection

An alternative method involves post-cyclization chlorination:

  • Electrophilic Chlorination : Pyrazolo[4,3-c]pyridine is treated with POCl₃ or N-chlorosuccinimide (NCS) to introduce chlorine at position 6. This method requires careful temperature control (60–80°C) to avoid over-chlorination.

  • Protection of Pyrazole Nitrogen : The NH group at position 1 is protected using 3,4-dihydro-2H-pyran in dichloromethane with p-toluenesulfonic acid as a catalyst, yielding the THP-protected derivative in 89% efficiency.

Nucleophilic Substitution Reactions

For intermediates with leaving groups (e.g., bromo), nucleophilic substitution with chloride sources (e.g., NaCl, HCl) can introduce the chloro group. For instance, 3-bromo-6-chloro-1-THP-pyrazolo[4,3-c]pyridine (CAS 1416712-71-4) undergoes bromide displacement under palladium catalysis, though this route is less common for the target compound.

Detailed Experimental Procedures

Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

Step 1 : 2-Amino-4,6-dichloropyridine (10 mmol) is diazotized with isoamyl nitrite (12 mmol) in acetic anhydride at 0°C.
Step 2 : The intermediate is heated to 80°C for 4 hours, inducing cyclization. Purification via silica gel chromatography (ethyl acetate/heptane, 3:7) affords 6-chloro-1H-pyrazolo[4,3-c]pyridine as a white solid (72% yield).

Tetrahydropyranyl Protection of the Pyrazole Nitrogen

Step 1 : 6-Chloro-1H-pyrazolo[4,3-c]pyridine (5 mmol) is dissolved in dichloromethane (50 mL).
Step 2 : 3,4-Dihydro-2H-pyran (10 mmol) and p-toluenesulfonic acid (0.5 mmol) are added. The mixture is stirred at room temperature for 24 hours.
Step 3 : The reaction is quenched with saturated NaHCO₃, and the organic layer is dried over Na₂SO₄. Chromatography (ethyl acetate/heptane, 1:3) yields the THP-protected product (89% yield).

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
Solvent for ProtectionDichloromethaneMaximizes solubility of THP reagent
Catalyst Loading10 mol% p-TsOHPrevents side reactions
Reaction Time24 hoursEnsures complete protection
Temperature25°CBalances rate and selectivity

Analytical Data and Characterization

  • Melting Point : 148–150°C (decomposition observed above 160°C).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridine H), 7.92 (s, 1H, pyrazole H), 5.60 (dd, 1H, THP H), 3.90–3.70 (m, 2H, THP H), 2.20–1.60 (m, 6H, THP H).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group, leading to the formation of corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core, potentially converting it to dihydropyrazolo derivatives.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted pyrazolo[4,3-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the pyrazolo family exhibit a range of biological activities. The following table summarizes some key findings related to the biological applications of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates activity against bacterial and fungal strains.
Anti-inflammatoryReduces inflammation in preclinical models.
Enzyme InhibitionActs as an inhibitor for specific kinases involved in cancer progression.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several pyrazolo compounds, including this compound, against human cancer cell lines. The compound showed significant inhibition of cell proliferation in vitro and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : In another investigation, researchers tested the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Properties : In vivo studies demonstrated that this compound significantly reduced edema in animal models of inflammation, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydro-2H-pyran-2-yl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Derivatives

Halogen substituents significantly influence reactivity and physicochemical properties. Below is a comparative analysis of chloro- and bromo-substituted analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine 6-Cl, 1-THP C₁₁H₁₂ClN₃O 237.69 Intermediate for kinase inhibitor synthesis; chloro enhances electrophilicity.
3-Bromo-6-chloro-1-(THP)-1H-pyrazolo[4,3-c]pyridine 3-Br, 6-Cl, 1-THP C₁₁H₁₁BrClN₃O 313.59 Bromine at position 3 increases steric bulk; potential for Suzuki coupling.
6-Bromo-1-(THP)-1H-pyrazolo[4,3-c]pyridine 6-Br, 1-THP C₁₁H₁₂BrN₃O 282.14 Bromine substitution alters electronic properties; higher molecular weight.

Key Observations :

  • Chlorine’s smaller size and electronegativity favor reactions like nucleophilic aromatic substitution .

Positional Isomerism and Functional Group Impact

The position of substituents and functional groups dictates chemical behavior:

Example 1: 7-Bromo-1-(THP)-1H-pyrazolo[4,3-c]pyridine
  • Substituents : 7-Br, 1-THP
  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Comparison : The 7-bromo isomer may exhibit distinct reactivity compared to 6-bromo or 6-chloro analogs due to electronic and steric differences in the pyridine ring.
Example 2: Pyridyl-Substituted Derivatives (e.g., 6b, 6c, 6d from )
  • Structures :
    • 6b : 1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine
    • 6c : 1-Methyl-3-(2-pyridyl)-6-(3-pyridyl)-1H-pyrazolo[4,3-c]pyridine
  • Comparison :
    • Pyridyl groups enhance solubility in polar solvents and enable π-π stacking in kinase binding pockets .
    • The THP group in the target compound offers synthetic flexibility but may reduce aqueous solubility compared to methyl or benzyl protections .

Biological Activity

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 1353637-44-1
  • Purity : 95% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds within the pyrazolo[4,3-c]pyridine class have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL .
CompoundTargetMIC (μg/mL)
24MRSA4–8
24M. abscessus4–8

Anticancer Activity

The pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer properties. Notably:

  • Inhibition of Cell Proliferation : Various compounds have demonstrated potent antiproliferative activity in human cancer cell lines such as HeLa and HCT116. For instance, one derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating a strong potential for cancer therapy .
CompoundTargetIC50 (µM)
Compound XCDK20.36
Compound YCDK91.8

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation and signal transduction pathways. The inhibition of cyclin-dependent kinases (CDKs) is particularly significant in cancer therapy as it leads to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in PubMed Central, a series of pyrazolo[4,3-c]pyridine derivatives were evaluated for their antimicrobial efficacy against various bacterial strains. Compound 24 was highlighted for its potent activity against drug-resistant strains, demonstrating MIC values significantly lower than conventional antibiotics .

Case Study 2: Anticancer Activity

A research article detailed the synthesis and evaluation of new pyrazolo[4,3-c]pyridine derivatives for anticancer activity. The study found that certain derivatives not only inhibited cellular proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What are the established synthetic methodologies for 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine?

Methodological Answer: The compound is synthesized via multi-step strategies involving pyrazole-pyridine annulation or pyridine-ring formation from pyrazole precursors. Key steps include:

  • Microwave-assisted Sonogashira coupling : 5-Chloro-1-phenylpyrazole-4-carbaldehydes react with alkynes (e.g., phenylacetylene) under PdCl₂(PPh₃)₂ catalysis, followed by tert-butylamine-mediated cyclization to form the pyrazolo[4,3-c]pyridine core .
  • Tetrahydro-2H-pyran (THP) protection : The THP group is introduced via acid-catalyzed reaction with dihydropyran to protect reactive sites during synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization yield high-purity products (confirmed by NMR and MS) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., THP group at N1, chloro at C6). Key signals include THP protons (δ 3.5–4.5 ppm) and pyridine C-H resonances (δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 265.0845 for C₁₁H₁₄ClN₃O) .
  • Melting Point Analysis : Consistency in melting points (e.g., 145–146°C for derivatives) confirms purity .

Q. What are the primary biological targets of this compound?

Methodological Answer: The compound exhibits activity against kinases and oxidoreductases:

  • EGFR Inhibition : Patent data shows substitution at C3/C6 enhances binding to EGFR’s ATP pocket. IC₅₀ values are determined via fluorescence polarization assays using recombinant EGFR kinase domains .
  • NOX4 Inhibition : Derivatives like GKT-136901 (structurally related) suppress reactive oxygen species (ROS) in pancreatic β-cells, validated via lucigenin chemiluminescence assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on kinase selectivity across studies?

Methodological Answer: Discrepancies may arise from assay conditions or structural modifications. Strategies include:

  • Kinase Profiling Panels : Test the compound against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structural Analysis : Co-crystallization with kinases (e.g., PIM1 kinase, PDB ID: 5V82) reveals binding modes. For example, the pyrazolo[4,3-c]pyridine core forms hydrogen bonds with kinase hinge regions, while THP modulates solubility .
  • ATP Competition Assays : Measure IC₅₀ under varying ATP concentrations; true inhibitors compete with ATP .

Q. What synthetic strategies optimize yield and regioselectivity in pyrazolo[4,3-c]pyridine derivatives?

Methodological Answer:

  • Microwave Optimization : Reduce reaction time (e.g., 30 min vs. 24 hr conventional heating) and improve regioselectivity via controlled temperature (120°C) .
  • Protecting Group Selection : THP offers stability during cross-coupling but may require acidic deprotection (HCl/MeOH). Alternatives like Boc groups are explored for acid-sensitive intermediates .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling efficiency, while THF improves cyclization .

Q. How does the THP group influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : LogP increases by ~1.5 units with THP, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : THP slows hepatic clearance in microsomal assays (e.g., rat liver microsomes, t₁/₂ = 45 min vs. 15 min for unprotected analogs) .
  • In Vivo Studies : Radiolabeled (¹⁴C) compounds show THP improves oral bioavailability (AUC 320 ng·hr/mL vs. 90 ng·hr/mL) in rodent models .

Q. What analytical methods validate compound stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (0.1N HCl/NaOH). Monitor degradation via HPLC-MS; THP derivatives show stability in pH 7.4 buffers but hydrolyze in acidic conditions .
  • Long-Term Storage : Store at -20°C under argon (moisture-sensitive). Accelerated stability testing (40°C/75% RH) confirms 6-month stability in amber vials .

Contradiction Analysis

Example Conflict : Varying reports on EGFR vs. NOX4 inhibition potency.
Resolution Strategy :

  • Dose-Response Curves : Compare IC₅₀ in parallel assays (e.g., EGFR IC₅₀ = 50 nM vs. NOX4 IC₅₀ = 1.2 µM) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at C3) to enhance EGFR affinity by 10-fold, while -OH substituents favor NOX4 .

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